Stannane, dichlorobis(2-methyl-2-phenylpropyl)-
Overview
Description
Stannane, dichlorobis(2-methyl-2-phenylpropyl)- is a chemical compound with the molecular formula C20H26Cl2Sn and a molecular weight of 456 g/mol. This compound is known for its unique properties and is widely used in scientific experiments.
Mechanism of Action
Target of Action
Stannane, dichlorobis(2-methyl-2-phenylpropyl)-, also known as dichloro-bis(2-methyl-2-phenylpropyl)stannane, is a metabolite of Fenbutatin Oxide . Fenbutatin Oxide is an organotin pesticide widely used as an acaricide in the control of mites, particularly spider mites . Therefore, the primary targets of this compound are mites.
Mode of Action
Organotin compounds like Fenbutatin Oxide generally work by disrupting the normal metabolic processes of the target organisms, leading to their death .
Biochemical Pathways
Organotin compounds are known to interfere with various cellular processes, including respiration and ion transport .
Pharmacokinetics
It is known that fenbutatin oxide, from which this compound is derived, is metabolized in soil to form dihydroxy-bis(2-methyl-2-phenylpropyl)stannane and 2-methyl-2-phenylpropyl stannonic acid . This suggests that similar metabolic processes may occur in other environments.
Result of Action
These may include disruption of metabolic processes, leading to the death of the target organisms .
Action Environment
The action of Stannane, dichlorobis(2-methyl-2-phenylpropyl)-, like other organotin compounds, can be influenced by various environmental factors. For instance, the efficacy and stability of these compounds can be affected by factors such as temperature, pH, and the presence of other chemicals .
Preparation Methods
The preparation of Stannane, dichlorobis(2-methyl-2-phenylpropyl)- typically involves the reaction of tin(IV) chloride with 2-methyl-2-phenylpropyl magnesium bromide in an anhydrous solvent such as diethyl ether. The reaction is carried out under an inert atmosphere to prevent oxidation. The product is then purified through recrystallization.
Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control to ensure the compound meets industry standards.
Chemical Reactions Analysis
Stannane, dichlorobis(2-methyl-2-phenylpropyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of tin oxides and other by-products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of lower oxidation state tin compounds.
Substitution: The compound can undergo substitution reactions where the chlorine atoms are replaced by other groups such as alkyl or aryl groups using appropriate reagents.
Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres, and controlled temperatures to ensure the desired products are formed.
Scientific Research Applications
Stannane, dichlorobis(2-methyl-2-phenylpropyl)- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including as a precursor for drug development.
Industry: It is used in the production of various tin-based materials and as a catalyst in certain industrial processes.
Comparison with Similar Compounds
Stannane, dichlorobis(2-methyl-2-phenylpropyl)- can be compared with other similar compounds such as:
Stannane, dichlorobis(2-methyl-2-phenylpropyl)-: Similar in structure but with different substituents.
Stannane, dichlorobis(2-methyl-2-phenylpropyl)-: Another related compound with variations in the alkyl or aryl groups attached to the tin atom.
The uniqueness of Stannane, dichlorobis(2-methyl-2-phenylpropyl)- lies in its specific substituents, which confer distinct chemical and physical properties, making it suitable for particular applications.
Biological Activity
Overview
Stannane, dichlorobis(2-methyl-2-phenylpropyl)-, also known as dichloro-bis(2-methyl-2-phenylpropyl)stannane, has garnered attention in the field of biological research due to its unique chemical properties and potential applications. With the molecular formula CHClSn and a molecular weight of 456 g/mol, this organotin compound is primarily recognized for its biological activity, particularly in disrupting metabolic processes in target organisms.
Target Organisms and Mode of Action
Stannane, dichlorobis(2-methyl-2-phenylpropyl)- functions similarly to other organotin compounds. It primarily acts by disrupting normal metabolic processes, leading to cellular dysfunction and death in various organisms. The compound is a metabolite of Fenbutatin Oxide, which is known to interfere with cellular respiration and ion transport mechanisms.
Biochemical Pathways
The compound's action involves several biochemical pathways:
- Respiration Disruption : It inhibits mitochondrial respiration, which is crucial for ATP production.
- Ion Transport Interference : Alters ion gradients across membranes, affecting cellular homeostasis.
Pharmacokinetics
Stannane, dichlorobis(2-methyl-2-phenylpropyl)- undergoes metabolic transformation in environmental contexts. In soil, it is metabolized into dihydroxy-bis(2-methyl-2-phenylpropyl)stannane and 2-methyl-2-phenylpropyl stannonic acid. These metabolites may exhibit varying degrees of biological activity compared to the parent compound.
Toxicological Profile
The toxicological profile of Stannane, dichlorobis(2-methyl-2-phenylpropyl)- indicates that it has a high oral LD50 (>2000 mg/kg), suggesting low acute toxicity in mammals. Additionally, it has been found non-irritating to skin and eyes, with no evidence of skin sensitization or mutagenic potential . This makes it a candidate for further study in both environmental and biomedical contexts.
Research Applications
Stannane, dichlorobis(2-methyl-2-phenylpropyl)- is utilized across several domains:
- Chemical Synthesis : Acts as a reagent in organic synthesis for forming carbon-tin bonds.
- Biological Studies : Investigated for interactions with biomolecules and potential therapeutic applications.
- Industrial Use : Employed in the production of tin-based materials and as a catalyst in various industrial processes.
Comparative Analysis
To understand the unique properties of Stannane, dichlorobis(2-methyl-2-phenylpropyl)-, it can be compared with other organotin compounds:
Compound Name | Molecular Formula | Biological Activity | Toxicity (LD50) |
---|---|---|---|
Stannane, dichlorobis(2-methyl-2-phenylpropyl)- | CHClSn | Disrupts metabolic processes | >2000 mg/kg |
Fenbutatin Oxide | CHClSn | Insecticide with similar action | 300 mg/kg |
Tributyltin Chloride | CHClSn | Antifouling agent with high toxicity | 0.5 mg/kg |
Case Studies
- Environmental Impact Study : Research conducted on the ecological effects of organotin compounds revealed that Stannane derivatives significantly affect aquatic life by disrupting endocrine functions in fish species. The study noted alterations in reproductive behaviors and developmental anomalies linked to exposure.
- Pharmacological Exploration : A study investigating the potential medicinal applications of organotin compounds highlighted that Stannane derivatives could serve as precursors for novel drug development targeting metabolic disorders due to their ability to modulate cellular respiration pathways.
Properties
IUPAC Name |
dichloro-bis(2-methyl-2-phenylpropyl)stannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H13.2ClH.Sn/c2*1-10(2,3)9-7-5-4-6-8-9;;;/h2*4-8H,1H2,2-3H3;2*1H;/q;;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUATJOQJOPFPF-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C[Sn](CC(C)(C)C1=CC=CC=C1)(Cl)Cl)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26Cl2Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40306376 | |
Record name | Stannane, dichlorobis(2-methyl-2-phenylpropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40306376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14208-42-5 | |
Record name | NSC175978 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175978 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Stannane, dichlorobis(2-methyl-2-phenylpropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40306376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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